N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
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Overview
Description
N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes an indole moiety, a piperazine ring, and a hydroxy-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
Coupling Reactions: The indole and piperazine intermediates are then coupled using appropriate coupling reagents such as carbodiimides or phosphonium salts.
Hydroxy-Phenylethyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of various biological processes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-phenylethyl)-2-phenylacetamide
- N-(2-hydroxy-1-methyl-2-phenylethyl)-2-phenylacetamide
Uniqueness
N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is unique due to its combination of an indole moiety, a piperazine ring, and a hydroxy-phenylethyl group This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C25H28N4O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C25H28N4O4/c30-22(18-6-2-1-3-7-18)17-26-23(31)10-11-24(32)28-12-14-29(15-13-28)25(33)21-16-19-8-4-5-9-20(19)27-21/h1-9,16,22,27,30H,10-15,17H2,(H,26,31) |
InChI Key |
ZYXBPVAFJLCYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NCC(C2=CC=CC=C2)O)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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